Piscerythramine

Beschreibung

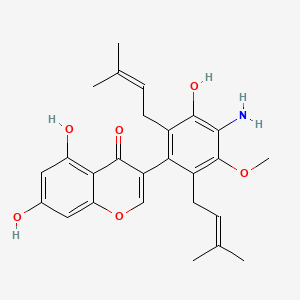

Structure

3D Structure

Eigenschaften

CAS-Nummer |

132923-36-5 |

|---|---|

Molekularformel |

C26H29NO6 |

Molekulargewicht |

451.5 g/mol |

IUPAC-Name |

3-[4-amino-3-hydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C26H29NO6/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)23(27)25(16)31)18-12-33-20-11-15(28)10-19(29)22(20)24(18)30/h6-7,10-12,28-29,31H,8-9,27H2,1-5H3 |

InChI-Schlüssel |

FZVQFYVMVHEMPU-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |

Kanonische SMILES |

CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Identification of Botanical Sources of Piscerythramine

This compound, also identified as N-methyltyramine, is found in a variety of plants, including those with traditional medicinal uses. researchgate.netnih.gov

This compound is a known constituent of Piscidia erythrina, commonly known as Jamaican dogwood. tandfonline.comusp.br Along with its isomer, isothis compound, it was one of the first N-containing isoflavonoids to be isolated from the root bark of this plant. tandfonline.combirzeit.edu The plant is recognized for being rich in isoflavones. tandfonline.com Research on the constituents of Piscidia erythrina has led to the isolation of several unusual flavonoids, including these nitrogen-substituted compounds. tandfonline.comjst.go.jp

This compound has been detected in extracts of several medicinal plants. High-resolution liquid chromatography-mass spectrometry (HR-LCMS) analysis of an ethanolic extract of Aegle marmelos (Bael) fruits identified this compound as one of its phytochemical constituents. researchgate.netmdpi.com Aegle marmelos is a plant valued in traditional medicine and known to contain a rich array of bioactive compounds like flavonoids, phenols, and coumarins. mdpi.comijpsjournal.comijbcp.com

Similarly, the compound has been identified in Moringa oleifera. A phytochemical analysis of an ethyl acetate (B1210297) fraction of Moringa oleifera using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) listed this compound among the most abundant compounds found. researchgate.net Moringa oleifera, often called the "Miracle Tree," is recognized for its nutritional and medicinal properties, which are attributed to its diverse bioactive components, including flavonoids and phenolic acids. mdpi.comresearchgate.net

Occurrence in Piscidia erythrina and Related Species

Advanced Isolation Techniques for this compound from Complex Natural Matrices

The isolation of this compound from natural sources involves sophisticated extraction and chromatographic methods to separate it from a multitude of other plant metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques essential for the separation and analysis of compounds like this compound (N-methyltyramine) from complex plant extracts. metwarebio.comtechnologynetworks.com

HPLC: This technique is widely used for the separation, identification, and quantification of phytochemicals. belspo.benih.gov Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for analyzing amines, including N-methyltyramine, in plant extracts such as those from Poncirus trifoliatus. researchgate.netresearchgate.netscirp.org The use of a Diode-Array Detector (DAD) allows for the characterization of compounds based on their ultraviolet-visible light absorption spectrum. measurlabs.com

UHPLC: UHPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. metwarebio.comusp.org This is achieved by using columns with smaller particle sizes (typically under 2 µm) and systems capable of operating at much higher pressures. metwarebio.com UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for analyzing metabolites in plant extracts, as demonstrated in studies on Tanacetum falconeri and soybean plants. nih.govnih.gov This advanced technique has been applied to identify a wide range of secondary metabolites, including flavonoids and other phenolics. nih.govresearchgate.net

The choice between HPLC and UHPLC often depends on the specific requirements of the analysis, such as the need for high throughput or the detection of trace-level components. usp.org

The isolation of this compound begins with the extraction of phytochemicals from the plant material, followed by enrichment steps to increase the concentration of the target compound.

Extraction: The process typically starts with the selection and preparation of plant material, which is then subjected to extraction using appropriate solvents. nih.govnih.gov The choice of solvent is critical and is based on the polarity of the target compounds. nih.gov For alkaloid-enriched extracts, an acid-base extraction method is often employed. This involves macerating the plant material in a dilute acid solution, followed by basification and extraction with an organic solvent like dichloromethane. mdpi.com Other methods may involve using solvents like methanol (B129727) or ethanol (B145695). nih.govmdpi.com

Enrichment: After the initial extraction, the crude extract contains a complex mixture of compounds. Enrichment strategies are employed to isolate and purify the desired phytochemicals. nih.govresearcher.life These strategies often involve liquid-liquid extraction or solid-phase extraction (SPE) to separate compounds based on their chemical properties. Column chromatography is a fundamental technique for the purification of bioactive compounds from the enriched extract. nih.gov The goal of these strategies is to obtain a fraction that is highly concentrated with the target compound, facilitating its identification and further analysis. mdpi.comresearchgate.net

Advanced Structural Elucidation of Piscerythramine

Spectroscopic Methodologies for Definitive Structure Determination

The elucidation of piscerythramine's complex architecture relies heavily on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These powerful analytical tools, when used in concert, provide unambiguous evidence for the proposed chemical structure.

NMR spectroscopy is a cornerstone technique in the structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environments. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Initial reports on this compound provided foundational ¹H NMR data that hinted at its isoflavonoid (B1168493) nature. jst.go.jp

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This technique helps to piece together spin systems within the molecule. cam.ac.uklibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. oxinst.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for connecting different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for identifying quaternary carbons and linking different spin systems. oxinst.com

Table 3: Key 2D NMR Correlations for this compound

| Proton (δH) | Correlated Carbon(s) in HMBC (δC) | Correlated Proton(s) in COSY (δH) |

|---|

The stereochemistry of this compound, which refers to the three-dimensional arrangement of its atoms, is determined using specialized NMR techniques.

Nuclear Overhauser Effect Difference Spectroscopy (NOEDS): The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one proton resonance can affect the intensity of the signals of other protons that are close in space (typically within 5 Å). NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D experiment that maps these through-space interactions, providing crucial information for determining the relative stereochemistry of the molecule.

Hydrogen Decoupling Spectroscopy: This technique involves irradiating specific proton frequencies to simplify complex splitting patterns in the NMR spectrum, which can aid in the interpretation of coupling constants and the assignment of stereochemistry.

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. jst.go.jp

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The initial characterization of this compound utilized field desorption mass spectrometry (FD-MS), which showed a molecular ion at an m/z of 451. Subsequent analysis by high-resolution electron ionization mass spectrometry (EI-HR-MS) determined the exact mass to be 451.1997. This measurement was crucial in establishing the molecular formula of this compound as C₂₆H₂₉NO₆. jst.go.jp

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. It involves multiple stages of mass analysis, typically with a fragmentation step in between. In the first stage, precursor ions of a specific mass-to-charge (m/z) ratio are selected. These selected ions are then fragmented into smaller product ions. The analysis of these product ions provides detailed information about the structure of the original precursor ion. nationalmaglab.orgmsaltd.co.uk

In the context of this compound, which was identified in an extract of Aegle marmelos fruits, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) was utilized. researchgate.net The analysis identified this compound with a molecular formula of C26H29NO6 and a mass of 451.2025. mdpi.com This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. eag.com

The process involves ionizing the sample and then separating the ions based on their m/z ratio. wikipedia.org For structural elucidation, a specific ion, in this case, the ion corresponding to this compound, is selected and subjected to fragmentation. The resulting fragmentation pattern is then analyzed to deduce the molecule's structure. This method is particularly useful for identifying compounds in complex mixtures. labmanager.com

The fragmentation of the precursor ion provides a "fingerprint" that can be used to identify the molecule. Different types of mass spectrometers, such as triple quadrupole or quadrupole time-of-flight (Q-TOF) instruments, can be used for MS/MS analysis. nationalmaglab.orgmsaltd.co.uk These instruments allow for the selection of precursor ions, their fragmentation in a collision cell, and the subsequent analysis of the product ions. eag.comlabmanager.com

Ion Mobility Spectrometry (IMS) for Conformational Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. veritasinnovation.comwikipedia.org This method provides information about the three-dimensional structure, or conformation, of ions. When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for differentiating between isomers—molecules that have the same mass but different structures. nih.gov

The fundamental principle of IMS involves introducing ionized sample molecules into a drift tube filled with a buffer gas. veritasinnovation.com An electric field is applied across the tube, causing the ions to move towards a detector. The speed at which an ion travels through the drift tube is dependent on its ion mobility, which is influenced by its size and shape. Larger, bulkier ions will experience more collisions with the buffer gas and thus travel slower than smaller, more compact ions. veritasinnovation.comwikipedia.org

This technique is highly sensitive and can be used for the rapid analysis of various compounds. nih.gov In the analysis of complex mixtures, such as plant extracts, IMS can provide an additional dimension of separation, helping to distinguish between compounds that may not be separable by chromatography or mass spectrometry alone. wikipedia.org The data obtained from IMS, often presented as a collision cross-section (CCS), provides valuable information about the ion's conformation in the gas phase. nih.gov While direct IMS studies on this compound are not detailed in the provided results, the technique's applicability for conformational analysis of similar bioactive molecules is well-established. nih.govmasatech.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption is dependent on the electronic structure of the molecules in the sample, specifically the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu The resulting UV-Vis spectrum is a plot of absorbance versus wavelength and can be used to identify and quantify compounds. wikipedia.orgazooptics.com

In the analysis of the Aegle marmelos fruit extract containing this compound, UV-Vis spectroscopy was used to identify the presence of various phytochemicals. researchgate.netmdpi.com The analysis revealed absorption peaks between 200 and 400 nm. nih.gov Specifically, flavonoids and their derivatives show distinct absorption maxima in the ranges of 230–285 nm and 300–350 nm. nih.gov Other compounds like alkaloids, flavanols, and phenolic acids absorb across a broader spectrum from 270 to 670 nm. nih.gov

The UV-Vis spectrum provides valuable information about the chromophores within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore. For instance, molecules with a high degree of conjugation, meaning alternating single and multiple bonds, tend to absorb at longer wavelengths. wikipedia.org This information is crucial for characterizing the structure of a compound like this compound.

| Wavelength Range (nm) | Associated Phytochemicals |

| 230 - 285 | Flavonoids and their derivatives |

| 300 - 350 | Flavonoids and their derivatives |

| 270 - 670 | Alkaloids, flavanols, phenolic acids |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a molecular "fingerprint" that can be used to identify the functional groups present in a molecule. nih.gov

FTIR analysis of an Aegle marmelos fruit extract, which contains this compound, was performed to identify its functional groups and chemical components. The FTIR spectrum, recorded in the range of 4000–500 cm⁻¹, showed several bands corresponding to different functional groups. mdpi.com

The presence of O-H groups, indicative of alcohols and phenols, was confirmed by a broad band around 3362.37 cm⁻¹. A band at 2944.82 cm⁻¹ was attributed to aromatic C-H stretching. The C=O stretching of a saturated acid was observed at 1645.51 cm⁻¹. Bands in the region of 1409.82–1449.23 cm⁻¹ were assigned to C-O or C-F vibrations, which are characteristic of alcohols, ethers, esters, and haloalkanes. The region between 1018.35–1283.34 cm⁻¹ was associated with C-F stretching, and a band at 635.71 cm⁻¹ was assigned to a C-I bond. mdpi.com These identified functional groups are characteristic of plant secondary metabolites. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3362.37 | O-H (alcohol and phenols) |

| 2944.82 | C-H (aromatic) |

| 1645.51 | C=O (saturated acid) |

| 1409.82–1449.23 | C-O or C-F (alcohols, ethers, esters, haloalkane) |

| 1018.35–1283.34 | C-F (haloalkane) |

| 635.71 | C-I (haloalkane) |

Structural Confirmation and Purity Assessment via Combined Analytical Approaches

The definitive structural confirmation and purity assessment of a chemical compound like this compound necessitates the integration of multiple analytical techniques. A single method is often insufficient to provide a complete picture of the molecule's structure and purity. Therefore, a combination of spectroscopic and spectrometric methods is employed.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) plays a pivotal role in this process. It combines the separation power of liquid chromatography with the high-resolution mass analysis of mass spectrometry. researchgate.net In the analysis of the Aegle marmelos fruit extract, HR-LCMS was used to identify this compound, providing its accurate mass and molecular formula (C26H29NO6). mdpi.com The chromatographic separation step also serves as an initial assessment of the sample's purity.

Complementary spectroscopic techniques such as UV-Vis and FTIR spectroscopy provide crucial information about the compound's structure. UV-Vis spectroscopy helps in characterizing the chromophoric systems within the molecule. technologynetworks.comuu.nl The absorption maxima observed in the UV-Vis spectrum of the extract containing this compound indicated the presence of specific bioactive compounds. researchgate.netmdpi.com

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. mdpi.com The characteristic absorption bands observed in the FTIR spectrum of the extract confirmed the presence of functional groups such as hydroxyl (O-H), aromatic C-H, and carbonyl (C=O) groups, which are consistent with the proposed structure of this compound. mdpi.com

By combining the data from these techniques—the accurate mass and molecular formula from HR-LCMS, the chromophore information from UV-Vis, and the functional group analysis from FTIR—a comprehensive and confirmed structure of this compound can be established. This multi-faceted approach also ensures a higher degree of confidence in the purity of the isolated compound.

Biosynthetic Pathways and Proposed Mechanistic Steps

Elucidation of General Isoflavonoid (B1168493) Biosynthetic Routes Relevant to Piscerythramine

Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants. nih.gov Their characteristic C6-C3-C6 carbon skeleton is assembled from precursors supplied by two primary metabolic pathways: the shikimate pathway and the polyketide pathway. frontiersin.orgtandfonline.com

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgfrontiersin.org This pathway is not found in mammals, making these amino acids essential components of their diet. wikipedia.org The process begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgnih.gov

Through a seven-step enzymatic sequence, these precursors are converted to chorismate, a key branch-point intermediate. wikipedia.orgresearchgate.net Chorismate is then transformed into L-phenylalanine, which serves as the primary entry point into the phenylpropanoid pathway. frontiersin.orgnih.gov This L-phenylalanine molecule provides the B-ring and the three-carbon bridge (C3) of the eventual isoflavonoid structure. tandfonline.com The initial steps of the phenylpropanoid pathway involve three key enzymes:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to form cinnamic acid. frontiersin.org

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

4-Coumaroyl-CoA ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming the activated thioester, p-coumaroyl-CoA. frontiersin.orgfrontiersin.org This molecule is a central precursor for various flavonoid classes. frontiersin.org

The A-ring of the isoflavonoid skeleton is synthesized via the polyketide pathway. tandfonline.com This process is initiated by the enzyme Chalcone (B49325) synthase (CHS) , a type III polyketide synthase. encyclopedia.pubebi.ac.uk CHS catalyzes the sequential condensation of three molecules of malonyl-CoA (the extender units) with one molecule of p-coumaroyl-CoA (the starter unit). frontiersin.orgencyclopedia.pub

This series of decarboxylative condensation reactions forms a linear tetraketide intermediate, which is then subjected to an intramolecular Claisen condensation to cyclize and form the A-ring. slideshare.net The product of this reaction is a chalcone, specifically naringenin (B18129) chalcone. frontiersin.org In concert with chalcone reductase (CHR), isoliquiritigenin (B1662430) can also be formed, which serves as a precursor for a majority of isoflavonoids in many leguminous plants. frontiersin.orgencyclopedia.pub

The defining step that distinguishes isoflavonoids from other flavonoid classes is the migration of the B-ring from the C-2 to the C-3 position of the C-ring. tandfonline.comnih.gov This biomimetic 1,2-aryl migration is catalyzed by a key enzyme, Isoflavone (B191592) synthase (IFS) . frontiersin.orgfrontiersin.org

IFS is a cytochrome P450-dependent monooxygenase (CYP93C subfamily) that acts on a flavanone (B1672756) substrate, such as liquiritigenin (B1674857) or naringenin. nih.govfrontiersin.orgnih.gov The reaction it catalyzes is a complex oxidative rearrangement. It converts the flavanone into a transient 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgnih.gov This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone core structure, such as daidzein (B1669772) or genistein. nih.govfrontiersin.org This aryl migration establishes the fundamental 3-phenylchroman skeleton of isoflavonoids. rsc.org

Polyketide Pathway Contributions to Isoflavonoid Skeleton Formation

Hypothetical Biosynthetic Routes to this compound (Aminoisoflavone Formation)

The specific biosynthetic pathway leading to this compound has not been experimentally detailed. However, based on its chemical structure—an isoflavone with hydroxyl, methoxy (B1213986), and a distinct aminoethyl group—a hypothetical route can be proposed.

The biosynthesis would likely begin with a common isoflavone intermediate, such as daidzein or genistein, derived from the general isoflavonoid pathway described above. Subsequent modifications by tailoring enzymes would lead to the final structure. The formation of the amino group is a particularly unique feature. A plausible hypothesis involves the transamination of a keto-containing precursor. This could occur via the action of an aminotransferase enzyme, which would transfer an amino group from a donor molecule (like glutamate) to an isoflavonoid intermediate possessing a keto group at the appropriate position on the side chain. Another possibility is the reduction of a nitro-containing intermediate, although this is less common in plant secondary metabolism. Further research is required to isolate the specific intermediates and verify the exact mechanism of amino-group incorporation.

Enzymatic Systems Implicated in this compound Biosynthesis

The enzymatic machinery for this compound synthesis would encompass both the core isoflavonoid pathway enzymes and a suite of specialized "tailoring" enzymes.

Core Isoflavonoid Enzymes:

Phenylalanine ammonia-lyase (PAL) , Cinnamate-4-hydroxylase (C4H) , and 4-Coumaroyl-CoA ligase (4CL) : Initiate the phenylpropanoid pathway. mdpi.com

Chalcone synthase (CHS) : Forms the chalcone backbone. nih.gov

Chalcone isomerase (CHI) : Converts the chalcone to a flavanone. nih.gov

Isoflavone synthase (IFS) : Catalyzes the key aryl migration step. mdpi.commdpi.com

2-hydroxyisoflavanone dehydratase (HID) : Dehydrates the intermediate to form the isoflavone. nih.gov

Hypothesized Tailoring Enzymes for this compound:

Hydroxylases : Cytochrome P450 monooxygenases are likely responsible for adding hydroxyl groups at specific positions on the isoflavone rings.

O-Methyltransferases (OMTs) : These enzymes would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group, forming the methoxy moieties present in this compound.

Prenyltransferases : Enzymes that add the prenyl side chain to the isoflavone core.

Aminotransferase : A key hypothetical enzyme that would catalyze the introduction of the amino group to form the final this compound structure. The specific class and substrate of this enzyme in the context of isoflavonoid biosynthesis remain to be discovered.

The coordinated action of these enzyme systems, likely organized as metabolons on the endoplasmic reticulum membrane, ensures the efficient synthesis of this complex natural product. frontiersin.org

Exploration of Biological Activities and Molecular Interactions

Investigation of Cellular and Subcellular Effects

The biological effects of Piscerythramine have been explored at the cellular and subcellular levels, revealing its potential to modulate various physiological and pathological processes.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a range of diseases. ehu.eusnih.govfrontiersin.orgmdpi.com Antioxidants can mitigate this damage by neutralizing free radicals. nih.govnih.gov this compound has been identified as a compound with antioxidant potential. jst.go.jpresearchgate.net

Table 1: Antioxidant Activity of this compound-Containing Extracts

| Plant Source | Assay | Activity | Reference |

| Aegle marmelos | DPPH Radical Scavenging | Strong | nih.govresearchgate.net |

| Aegle marmelos | Ferric Reducing Antioxidant Power (FRAP) | Strong | nih.govresearchgate.net |

Anti-amyloidogenic Potential and Amyloid Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. frontiersin.org Molecules that can inhibit or disrupt this aggregation process are considered promising therapeutic candidates. nih.govresearchgate.netbiomolther.orgsemanticscholar.org this compound has shown potential in this area.

In vitro studies using extracts containing this compound have demonstrated anti-amyloidogenic effects. An extract from Aegle marmelos was found to protect against amyloid-β aggregation in a Thioflavin-T (ThT) binding assay. nih.govresearchgate.net This suggests that compounds within the extract, including this compound, can interfere with the formation of amyloid fibrils. The mechanism by which flavonoids and other polyphenols exert their anti-amyloidogenic effects can involve direct binding to Aβ peptides, preventing their oligomerization and fibrillization. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.comyoutube.com Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which is crucial for cognitive function. nih.govmdpi.com

This compound has been identified as a potential AChE inhibitor. researchgate.netnih.gov Extracts from Aegle marmelos and Moringa oleifera, both of which contain this compound, have demonstrated significant AChE inhibitory activity in vitro. researchgate.netnih.govresearchgate.net The inhibitory action of these extracts is often attributed to their phytochemical constituents, including flavonoids. nih.govnih.gov This suggests that this compound may contribute to the observed AChE inhibition, highlighting its neuroprotective potential.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

| Plant Source | Finding | Reference |

| Aegle marmelos | Extract demonstrated strong, concentration-dependent AChE inhibition. | nih.govresearchgate.netmdpi.com |

| Moringa oleifera | Methanolic, aqueous, and ethanolic extracts showed significant AChE inhibitory activity. | researchgate.net |

Interference with Bacterial Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including biofilm formation and virulence factor expression. bmglabtech.commdpi.commdpi.comfrontiersin.orgnih.gov Disrupting QS, a strategy known as quorum quenching, is a promising approach to combat bacterial infections. mdpi.comnih.gov

Research suggests that plant-derived compounds, including those with antioxidant properties, can interfere with QS and biofilm formation. researchgate.net An ethyl acetate (B1210297) fraction of Moringa oleifera extract, which has been shown to contain this compound, demonstrated anti-infective efficacy by interfering with QS and biofilm formation in bacteria like Chromobacterium violaceum, Pseudomonas aeruginosa, and Serratia marcescens. researchgate.net This indicates that this compound may play a role in modulating bacterial communication and inhibiting the formation of protective biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. bmglabtech.commdpi.comfrontiersin.org

Fungal Growth Inhibition and Antifungal Mechanisms

Fungal infections pose a significant health challenge, and there is a continuous need for new antifungal agents. mdpi.comresearchgate.net The primary mechanisms of many antifungal drugs involve targeting the fungal cell membrane, particularly the synthesis of ergosterol (B1671047), a crucial component. nih.govmedscape.comscielo.br

While direct studies on the antifungal activity of pure this compound are limited, related compounds and plant extracts have shown promise. The antifungal activity of various natural compounds is often attributed to their ability to disrupt the fungal cell wall and membrane, leading to leakage of cellular contents and inhibition of growth. scielo.br For example, some antifungal agents work by inhibiting the enzymes involved in ergosterol biosynthesis, which alters membrane fluidity and function. nih.govmedscape.com Given that this compound is a flavonoid, a class of compounds known for antimicrobial properties, it may possess similar mechanisms of action.

Molecular Target Identification and Ligand-Receptor Interactions

Understanding how a compound interacts with its molecular targets is crucial for elucidating its mechanism of action. mdpi.comnih.govresearchgate.netfrontiersin.orgarxiv.org In silico and in vitro methods are employed to identify these interactions.

For this compound, its potential molecular targets can be inferred from its observed biological activities. For instance, its AChE inhibitory activity suggests a direct interaction with the active site of the acetylcholinesterase enzyme. nih.govresearchgate.netmdpi.com Similarly, its anti-amyloidogenic effects point towards interactions with Aβ peptides, preventing their aggregation. nih.govresearchgate.net The interference with bacterial quorum sensing likely involves binding to key proteins in the QS signaling pathways. researchgate.net Further computational docking and molecular dynamics studies would be necessary to precisely characterize the binding modes and affinities of this compound with these and other potential molecular targets.

Potential Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including heat, protons (acidity), and chemical compounds like capsaicin, the pungent component of chili peppers. jst.go.jpnih.gov Activation of TRPV1 is involved in pain sensation and neurogenic inflammation. spectrabase.com The receptor is a target for the development of analgesic drugs. nih.gov

Currently, there is no direct scientific evidence in the public domain that demonstrates an interaction between this compound and TRPV1 receptors. The endocannabinoid system, which includes ligands that can activate TRPV1, is functionally linked with this receptor. nih.gov For instance, anandamide (B1667382) (AEA) is an endogenous cannabinoid that can activate TRPV1. mdpi.com While some flavonoids and isoflavonoids have been investigated for their effects on TRPV1, specific studies on this compound's activity at this receptor are not available. Future research would be necessary to determine if the isoflavone (B191592) structure of this compound allows for any direct or indirect modulation of TRPV1 channels.

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide and other related fatty acid amides. metabolomicsworkbench.orggoogle.com By degrading these signaling lipids, FAAH terminates their action at cannabinoid receptors and other targets. metabolomicsworkbench.org Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. researchgate.net Consequently, FAAH is a significant therapeutic target for pain and anxiety disorders. scribd.comgenome.jp

Direct experimental studies detailing the modulation of FAAH activity by isolated this compound have not been published. However, a patent for carbamate-based therapeutic agents lists this compound among a wide array of compounds, including known FAAH inhibitors. google.com This inclusion suggests a potential, though unconfirmed, consideration of this compound or its derivatives in the context of FAAH inhibition. It is important to note that this listing does not constitute evidence of activity. Comprehensive enzymatic assays would be required to ascertain whether this compound can inhibit FAAH and to quantify its potential potency.

Exploration of Other Relevant Enzyme or Protein Binding Profiles

Beyond TRPV1 and FAAH, the biological activities of isoflavonoids are diverse, often stemming from their interactions with various enzymes and proteins. For example, a study on the fruit extract of Aegle marmelos, which contains this compound, demonstrated antioxidant and acetylcholinesterase (AChE) inhibitory activities. researchgate.netmdpi.com AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a strategy for treating Alzheimer's disease. scispace.com While the study analyzed a complex extract, it raises the possibility that constituent compounds like this compound could contribute to these effects. However, without testing the isolated compound, this remains speculative.

The general structure of flavonoids allows them to interact with a range of biological targets, often through their ability to act as antioxidants or to bind to the active sites of enzymes. scispace.comtandfonline.com Further research, such as activity-based protein profiling (ABPP), would be necessary to systematically identify the protein binding partners of this compound and to understand its broader pharmacological profile. knapsackfamily.combirzeit.edu

Structure-Activity Relationship (SAR) Studies for this compound Core and Analogs

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a molecule influences its biological activity. mdpi.com Through SAR studies, chemists can identify the key functional groups and structural features of a compound that are responsible for its effects, allowing for the design of more potent and selective analogs.

There are no specific SAR studies available in the scientific literature for this compound or its direct analogs. Such a study would involve synthesizing a series of molecules with systematic modifications to the this compound core and evaluating their biological activity against specific targets.

Based on the known structure of this compound, key areas for potential modification in future SAR studies could include:

The Aminoisoflavone Core: The position and nature of the amino group could be altered to explore its role in target binding.

Hydroxyl Groups: The phenolic hydroxyl groups are likely important for activity, and their modification (e.g., methylation, esterification) would be informative.

Prenyl Groups: The two prenyl (3,3-dimethylallyl) groups contribute to the lipophilicity of the molecule, and their removal, repositioning, or replacement could significantly impact biological activity and pharmacokinetic properties.

The table below illustrates the core structure of this compound and highlights these key regions for potential future SAR investigations.

| Structural Region | Description | Potential for SAR Studies |

| A-Ring | Dihydroxylated benzene (B151609) ring fused to the pyranone. | Modification of the hydroxyl groups at positions 5 and 7. |

| B-Ring | Substituted phenyl group at position 3 of the pyranone. | Alteration of the amino, hydroxyl, and methoxy (B1213986) substituents. |

| C-Ring (Pyranone) | The central heterocyclic ring of the isoflavone. | Unlikely to be modified without fundamentally changing the compound class. |

| Prenyl Groups | Two 3,3-dimethylallyl substituents on the B-ring. | Removal, repositioning, or replacement to modulate lipophilicity and steric interactions. |

| Amino Group | An amino substituent on the B-ring, a defining feature. | Conversion to other nitrogen-containing functional groups (e.g., amides, nitro groups). |

Synthetic Strategies and Analog Development

Chemical Synthesis Approaches for the Piscerythramine Core Structure

The synthesis of the this compound core, which is based on the isoflavone (B191592) scaffold, involves intricate chemical strategies. Isoflavones are characterized by a 3-phenylchromen-4-one backbone. researchgate.netnih.gov The synthesis of this class of compounds has traditionally relied on methods starting from 2-hydroxydeoxybenzoin or chalcone (B49325) precursors. rsc.org

Multi-step Total Synthesis Pathways for Isoflavones

The total synthesis of isoflavones, the structural class to which this compound belongs, can be achieved through several multi-step pathways. A common and traditional method is the deoxybenzoin (B349326) route . rsc.org This pathway involves the reaction of a substituted phenol (B47542) with a phenylacetonitrile (B145931) to form a 2-hydroxydeoxybenzoin intermediate. rsc.org This intermediate then undergoes cyclization with a formylating or acylating agent to construct the chromone (B188151) ring of the isoflavone. rsc.org

Another significant pathway is the oxidative rearrangement of chalcones . rsc.org Chalcones, which can be synthesized through the condensation of an acetophenone (B1666503) with a benzaldehyde, undergo a biomimetic 1,2-aryl migration to form the isoflavone skeleton. rsc.org While historically significant, this method often employs toxic reagents like thallium salts, prompting the development of greener alternatives. rsc.org

More contemporary approaches to isoflavone synthesis include:

Transformation of methoxybenzoylbenzofurans : This involves tandem demethylation and ring-opening/cyclization reactions. rsc.org

Metal-catalyzed cross-coupling reactions : Techniques like Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions are used with functionalized chromone precursors. rsc.org For instance, the Negishi cross-coupling of a C-3 zincated chromone with an aryl iodide has been successfully employed. rsc.org

Direct arylation of 2-hydroxyenaminoketones : This newer method avoids the need for pre-functionalized starting materials, offering a more direct route to the isoflavone core. rsc.org

| Synthesis Route | Key Intermediates/Precursors | General Description |

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin | Cyclization of the intermediate with a one-carbon unit. rsc.org |

| Chalcone Rearrangement | Chalcones | Oxidative 1,2-aryl migration to form the isoflavone scaffold. rsc.org |

| Cross-Coupling Reactions | Functionalized Chromones | Palladium-catalyzed coupling of a chromone with an aryl partner. rsc.org |

| Direct Arylation | 2-Hydroxyenaminoketones | Direct introduction of the aryl group without pre-functionalization. rsc.org |

Regioselective Functionalization of Isoflavone Precursors

Achieving specific substitution patterns on the isoflavone core, a critical step in synthesizing this compound and its analogs, requires precise control over reaction regioselectivity. The inherent reactivity of the isoflavone nucleus can be exploited or modified to direct functional groups to desired positions.

For instance, the synthesis of hydroxylated isoflavones often starts with appropriately substituted phenols and phenylacetic acids to build the deoxybenzoin intermediate. rsc.org The Vilsmeier-Haack reaction, using reagents like boron trifluoride in N,N-dimethylformamide, can then be used to form the 7-hydroxyisoflavone (B191432) core. nih.gov

Enzymatic approaches are also being explored for regioselective functionalization. Biocatalytic platforms using monooxygenases can achieve highly regioselective hydroxylation of isoflavones like daidzein (B1669772) to produce specific hydroxyequol derivatives. frontiersin.org While not directly synthesizing this compound, these methods demonstrate the potential for enzymatic regioselective modifications of the isoflavone scaffold. frontiersin.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for isoflavones. These "green chemistry" approaches aim to reduce the use of hazardous materials and minimize waste. researchgate.netnih.gov

One notable example is the use of lipase, a biocatalyst, for the synthesis of 3-selanyl-isoflavones. This method proceeds under mild conditions (30°C in ethyl acetate) and achieves high yields (87–95%) in a short time frame. mdpi.com Another sustainable approach for synthesizing these selenium-containing isoflavones utilizes trichloroisocyanuric acid (TCCA) as a greener reagent in ethanol (B145695) under mild conditions. rsc.org

The development of methods that avoid toxic heavy metals, such as thallium in chalcone rearrangement, is a key focus. rsc.org Hypervalent iodine reagents have been investigated as less toxic alternatives, although they can sometimes lead to inconsistent yields. rsc.org The move towards catalytic and one-pot synthesis procedures also aligns with the principles of green chemistry by improving efficiency and reducing the number of synthetic steps and purification processes. nih.govrsc.org

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of this compound analogs aims to explore the structure-activity relationship (SAR) and potentially enhance its biological properties. This involves systematically modifying the isoflavone skeleton and introducing various functional groups. researchgate.netnih.govnih.gov

Modification of the Isoflavone Skeleton for Functional Diversity

The isoflavone skeleton provides a versatile platform for structural modifications to create a diverse range of analogs. researchgate.netoaepublish.com The C6-C3-C6 framework can be altered in several ways: frontiersin.orgnih.gov

Introduction of additional rings : Functional groups like hydroxyls can lead to the formation of additional rings, creating structures such as pterocarpans or coumestans. researchgate.net

Heterocyclic analogs : Starting from precursors like 3-formylchromone, various heterocyclic systems can be fused or attached to the isoflavone core. researchgate.netnih.gov This can be achieved through domino reactions, click reactions, and other modern synthetic strategies. researchgate.netnih.gov

Modifications at the C-2 position : The introduction of substituents at the C-2 position of the isoflavone ring can significantly influence biological activity. For example, synthesizing 7-hydroxy-2-methylisoflavones or 7-hydroxy-2-trifluoromethylisoflavones can be achieved by using different reagents in the Vilsmeier-Haack type cyclization. nih.gov

These modifications aim to create a library of compounds with varied steric and electronic properties for biological screening.

Introduction of Amine and Hydroxyl Substituents

The introduction of amine and hydroxyl groups is a key strategy in developing this compound analogs, as these functional groups can significantly impact properties like solubility and biological target interactions.

Hydroxyl groups are commonly introduced by selecting appropriately hydroxylated starting materials for the synthesis. rsc.org The position and number of hydroxyl groups on the A and B rings of the isoflavone are critical for its biological profile. frontiersin.org For instance, the most common hydroxylation sites on the isoflavone skeleton are C-5, C-7, C-2', C-3', and C-4'. frontiersin.org The synthesis of hydroxylated isoflavones often requires careful use of protecting groups to achieve regioselectivity, especially when multiple hydroxyl groups are present. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Simulation Studies of Piscerythramine-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgbiorxiv.orgfrontiersin.orgbiomedpharmajournal.orguludag.edu.trfrontiersin.orgmedcraveonline.commdpi.comnih.govnih.govnih.govdovepress.com These simulations are crucial for understanding the potential biological targets of a compound and the molecular basis of its activity. For this compound, molecular docking studies would aim to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the general methodology involves preparing a 3D structure of this compound and docking it into the binding sites of various target proteins. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), is then calculated to rank potential targets. plos.orgbiorxiv.orgfrontiersin.orgnih.govfrontiersin.org Lower binding energy values typically indicate a more stable and favorable interaction. frontiersin.org

For illustrative purposes, a hypothetical molecular docking study of this compound with a potential enzyme target, such as a kinase or a synthase, would involve the following steps:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, this compound would be docked into the active site of the enzyme. biomedpharmajournal.orgfrontiersin.orgnih.gov

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target protein. frontiersin.orgfrontiersin.org

The outcomes of such a study could be presented in a table format, detailing the binding affinity and the specific amino acid residues involved in the interaction.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |

| Kinase X | -8.5 | LYS78, ASP184 | Hydrogen Bond |

| PHE167 | π-π Stacking | ||

| Synthase Y | -7.9 | VAL34, ILE89 | Hydrophobic |

| SER102 | Hydrogen Bond |

This table is a hypothetical representation of potential molecular docking results for this compound and is for illustrative purposes only, as specific experimental data is not available.

Molecular dynamics (MD) simulations could further refine these findings by simulating the behavior of the this compound-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur. plos.orgbiorxiv.orgfrontiersin.orgfrontiersin.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. nih.govresearchgate.netmdpi.comtennessee.edubanglajol.infomdpi.comnih.govjournalcsij.comrsc.orgrsc.orgpmf.unsa.banih.govmit.eduunitn.itnih.gov For this compound, these calculations can reveal details about its electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to its chemical behavior.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. banglajol.infojournalcsij.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). banglajol.info This information is vital for predicting how this compound might interact with other molecules.

Atomic Charges: Calculating the partial charges on each atom provides insight into the molecule's polarity and potential sites for electrostatic interactions. nih.gov

A hypothetical DFT study of this compound at a specific level of theory (e.g., B3LYP/6-31G*) would yield data that could be summarized as follows:

| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |

This table presents hypothetical quantum chemical data for this compound for illustrative purposes, as specific published calculations are not available.

These theoretical calculations provide a foundation for understanding the intrinsic reactivity of this compound, which can inform the design of experiments and the interpretation of its biological activities. journalcsij.compmf.unsa.ba

In Silico Prediction of Spectroscopic Data and Conformational Analysis

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its identification and structural elucidation. Furthermore, conformational analysis helps to understand the three-dimensional shapes a molecule can adopt and their relative energies.

NMR Spectra Prediction: Computational tools can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. computabio.comschrodinger.comnmrdb.orgnmrdb.org These predictions, when compared with experimental spectra, can help to confirm the structure of this compound and assign specific signals to the corresponding atoms in the molecule.

Collisional Cross Section (CCS) Prediction: Ion mobility-mass spectrometry is a technique that separates ions based on their size, shape, and charge. The CCS is a key parameter measured in this technique. nih.gov Computational methods, including machine learning models, can predict the CCS value of a molecule based on its 2D or 3D structure. nih.govbruker.commdpi.comnih.gov A predicted CCS value for this compound could be a valuable identifier in complex biological samples. For a molecule with the formula C26H29NO6, such as this compound, a predicted CCS value for the [M+H]+ adduct might be in the range of 217.7 Ų. arxiv.org

Conformational Analysis: this compound has several rotatable bonds, allowing it to exist in different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different conformations to identify the most stable, low-energy structures. This is important because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

A hypothetical table of predicted spectroscopic data for this compound could look like this:

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Method |

| 1H NMR Chemical Shift (H-2') | 7.1 ppm | DFT (GIAO method) |

| 13C NMR Chemical Shift (C-4) | 182.3 ppm | DFT (GIAO method) |

| Collisional Cross Section ([M+H]+, N2) | 215 Ų | Machine Learning Model |

This table contains hypothetical predicted spectroscopic data for this compound for illustrative purposes.

Pathway Analysis and Network Modeling in Systems Biology Context

Systems biology aims to understand complex biological systems by studying the interactions between their components. innatedb.comnih.govnih.govfrontiersin.orgwellcomeconnectingscience.org Pathway analysis and network modeling are computational approaches used to place a molecule like this compound into a broader biological context. nih.govnih.govmdpi.comadvaitabio.comnih.govplos.orgfrontiersin.org

Pathway Analysis: If experimental data, such as gene expression changes in cells treated with this compound, were available, pathway analysis tools could identify which biological pathways are significantly affected. innatedb.comnih.govadvaitabio.comfrontiersin.org For example, if this compound treatment leads to changes in genes involved in inflammation, pathway analysis might highlight the NF-κB signaling pathway as a potential target. This analysis relies on curated databases of biological pathways. innatedb.complos.org

Network Modeling: Network models represent biological systems as a network of interacting nodes (e.g., genes, proteins, metabolites). nih.govmdpi.com By integrating data on this compound's potential targets (from docking studies) and its effects on gene expression, a network model could be constructed to visualize and analyze its system-wide impact. This can help to formulate new hypotheses about the molecule's mechanism of action. For instance, a network model might reveal that this compound interacts with a protein that is a central hub in a network related to a specific disease, suggesting a potential therapeutic application.

While specific pathway and network analyses for this compound are not currently available, these computational approaches represent a powerful strategy for moving from the study of a single molecule to understanding its function within the complex machinery of a cell or organism.

Future Directions and Emerging Research Avenues

Unraveling Complete Biosynthetic Machinery and Genetic Engineering Potential

A primary challenge and opportunity in piscerythramine research is the complete elucidation of its biosynthetic pathway. As the first identified naturally occurring aminoisoflavone, its formation presents a biosynthetic puzzle, particularly the mechanism of nitrogen incorporation onto the isoflavone (B191592) skeleton. scribd.com Isoflavonoids are generally derived from the phenylpropanoid pathway, where a C6-C3 skeleton from the shikimate pathway starter combines with three malonyl-CoA units from the polyketide pathway. tandfonline.com However, the enzymatic steps leading to the specific amination of the this compound structure are unknown. Future research should focus on identifying and characterizing the specific enzymes—such as aminotransferases or other nitrogen-inserting enzymes—responsible for its synthesis.

The identification of the genes encoding these biosynthetic enzymes would unlock significant potential for genetic engineering and combinatorial biosynthesis. nih.gov Genetic engineering, the manipulation of an organism's genes using technology, could be used to transfer the this compound biosynthetic pathway into microbial hosts like Streptomyces or yeast. wikipedia.orgnih.gov This approach, known as heterologous expression, could enable sustainable and scalable production of this compound and its derivatives. Furthermore, by manipulating the biosynthetic genes, it may be possible to create novel analogs with improved properties, a core concept of combinatorial biosynthesis. nih.gov An example of this potential is the reported production of 7,4'-dihydroxy-3'-nitroisoflavone from a genetically engineered Streptomyces species, highlighting the feasibility of producing modified isoflavonoids in microbial systems.

Table 1: Key Enzyme Classes in Isoflavonoid (B1168493) Biosynthesis

| Enzyme Class | General Function in Flavonoid/Isoflavonoid Pathway | Potential Role in this compound Biosynthesis |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | Initiates the synthesis of the core C6-C3 phenylpropane unit. |

| Chalcone (B49325) Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. | Forms the foundational C15 isoflavonoid skeleton. |

| Isoflavone Synthase (IFS) | A cytochrome P450 enzyme that catalyzes the aryl migration reaction, converting a flavanone (B1672756) to an isoflavone. | Critical for forming the core isoflavone structure before amination. |

| Aminotransferase | Transfers an amino group from a donor molecule to a recipient molecule. | A prime candidate for the currently unknown nitrogen insertion step. |

Deeper Mechanistic Elucidation of Observed Biological Activities

Preliminary studies have identified this compound as a bioactive component in plant extracts, notably from Aegle marmelos, with potential neuroprotective properties. nih.govresearchgate.netmdpi.com Research has indicated that extracts containing this compound may protect against amyloid-β (Aβ)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net The proposed mechanisms include the reduction of reactive oxygen species (ROS) and the restoration of mitochondrial membrane potential, suggesting a role in mitigating oxidative stress and mitochondrial dysfunction, key pathological features of neurodegenerative diseases. nih.govresearchgate.netmdpi.com

However, the precise molecular targets and mechanisms of action for pure this compound remain to be determined. Future research must move beyond extract-level studies to investigate the specific interactions of isolated this compound with cellular components. Key questions to address include:

Which specific signaling pathways are modulated by this compound to exert its neuroprotective effects?

Does this compound directly interact with Aβ peptides to inhibit aggregation?

What are the specific enzymes or receptors that this compound binds to?

Additionally, this compound has been listed among compounds in plant extracts showing antioxidant and anti-quorum sensing activities. researchgate.netresearchgate.net Deeper investigation into these activities could reveal its potential as an anti-infective agent that disrupts bacterial communication.

Table 2: Summary of Observed Biological Activities Associated with this compound-Containing Extracts

| Activity | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Neuroprotection | Human Neuroblastoma SH-SY5Y cells | Improved cell viability against Aβ-induced toxicity | researchgate.net |

| Antioxidant | Human Neuroblastoma SH-SY5Y cells | Reduction of intracellular Reactive Oxygen Species (ROS) | researchgate.net |

| Mitochondrial Support | Human Neuroblastoma SH-SY5Y cells | Restoration of mitochondrial membrane potential | nih.govresearchgate.net |

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The limited natural abundance of this compound necessitates the development of efficient and scalable total synthesis methods. While general strategies for creating aminoisoflavones exist, such as the nitration of a parent isoflavone followed by chemical reduction, these routes may not be optimal for large-scale production and can lack selectivity. There is a clear need for the development of novel synthetic routes specifically tailored for this compound. iiserpune.ac.in

Future research in this area should focus on:

Asymmetric Synthesis: Developing methods to control the stereochemistry of the molecule, which is crucial for biological activity.

Catalytic Methods: Employing modern transition-metal catalysis or organocatalysis to improve reaction efficiency, reduce waste, and avoid harsh reagents.

Exploration of this compound's Ecological Role and Chemodiversity

The study of an organism's chemical diversity, or chemodiversity, provides critical insights into its ecological interactions. eos.orgresearchgate.net this compound, as a rare nitrogen-containing isoflavonoid, is a significant contributor to the chemodiversity of the plants that produce it, such as Piscidia erythrina and Aegle marmelos. tandfonline.comnih.gov Its unique structure suggests a specialized ecological function that has been evolutionarily selected. riojournal.com

Future ecological research should investigate the specific role of this compound in the plant's life cycle and interactions. Given that many plant secondary metabolites serve as defense compounds, it is plausible that this compound protects the plant against herbivores or microbial pathogens. riojournal.com The nitrogen atom in its structure is particularly noteworthy, as nitrogenous compounds in plants are often potent deterrents. The reported anti-quorum sensing activity of extracts containing this compound supports its potential role in plant defense against bacteria. researchgate.netresearchgate.net Investigating the effects of pure this compound on various microbes and insects could confirm this defensive function. Understanding its ecological role is not only fundamentally important but can also guide the search for new applications, for instance, in agriculture as a natural pesticide.

Integrated Omics Approaches in Natural Product Research

A comprehensive understanding of this compound can be achieved by leveraging integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of a biological system. nih.govnih.govmdpi.com These high-throughput technologies are powerful tools for natural product research, enabling the connection between an organism's genetic potential and its chemical output. researchgate.netinforang.com

For this compound, an integrated omics strategy could:

Identify Biosynthetic Genes (Genomics/Transcriptomics): By sequencing the genome of a this compound-producing plant and comparing the transcriptomes (all expressed genes) of producing versus non-producing tissues, researchers can identify a cluster of genes that are consistently active when the compound is made. nih.gov This would be the most direct way to find the complete biosynthetic pathway.

Characterize Enzymes (Proteomics): Proteomics can identify the actual enzymes present in the plant tissues that are actively synthesizing this compound, confirming the function of the genes identified through genomics. inforang.com

Map the Pathway (Metabolomics): Untargeted metabolomics can detect not only the final this compound product but also its precursors and potential intermediates. nih.govfrontiersin.orgnih.gov By tracking these metabolites, researchers can piece together the step-by-step assembly of the molecule. frontiersin.org

By integrating these datasets, researchers can build a comprehensive model of how this compound is produced, regulated, and what its function might be, thereby accelerating the progress in all the research avenues mentioned above. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C26H29NO6 |

| 7,4'-dihydroxy-3'-nitroisoflavone | Not specified in sources |

| L-phenylalanine | C9H11NO2 |

| Cinnamic acid | C9H8O2 |

| 4-coumaroyl-CoA | C30H38N7O18P3S |

| Malonyl-CoA | C24H38N7O19P3S |

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating piscerythramine from freshwater fish tissues, and how do extraction conditions influence yield and purity?

- Methodological Answer : Extraction typically involves solvent-based separation (e.g., methanol or ethanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Key parameters include pH (optimized between 6.5–7.5 to preserve alkaloid stability) and temperature (maintained below 40°C to prevent denaturation). Post-extraction, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to validate purity .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for confirming its configuration?

- Methodological Answer : Structural elucidation relies on tandem techniques:

- NMR : Identifies carbon-hydrogen frameworks and stereochemistry.

- High-resolution MS : Determines molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline forms are obtainable) provides 3D atomic arrangements. Cross-referencing with synthetic analogs ensures accuracy .

Q. What preliminary pharmacological assays are recommended to assess this compound’s bioactivity?

- Methodological Answer : Initial screens include:

- In vitro receptor-binding assays (e.g., neurotransmitter receptors like serotonin or dopamine receptors).

- Anti-inflammatory tests (e.g., COX-2 inhibition assays).

- Dose-response curves to determine IC50/EC50 values. Positive and negative controls must be included to validate assay specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Contradictions (e.g., conflicting receptor targets) require:

- Replication studies under standardized conditions.

- Systems biology approaches (e.g., transcriptomics or proteomics) to identify downstream pathways.

- Meta-analysis of existing datasets to detect confounding variables (e.g., species-specific tissue sources or extraction artifacts) .

Q. What experimental designs optimize synthetic routes for this compound, given limited literature on its biosynthesis?

- Methodological Answer : Synthetic strategies should:

- Mimic natural biosynthetic pathways (e.g., alkaloid precursor incorporation).

- Use catalytic asymmetric synthesis to achieve stereochemical fidelity.

- Employ kinetic modeling to refine reaction conditions (e.g., temperature, solvent polarity). Progress is monitored via real-time spectroscopy (e.g., FTIR for functional groups) .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Key steps include:

- Dose-ranging studies in animal models (e.g., rodents) to establish LD50 and bioavailability.

- Pharmacokinetic profiling : Plasma half-life (t1/2), volume of distribution (Vd), and clearance rates via LC-MS/MS.

- Histopathological analysis of target organs post-administration. Ethical review boards must approve protocols to ensure compliance with humane endpoints .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects in this compound studies with small sample sizes?

- Methodological Answer : Use Bayesian hierarchical models to account for variability, or non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Power analysis should precede experiments to justify sample sizes, minimizing Type I/II errors .

Data Presentation and Validation

Q. What are the best practices for reporting this compound’s spectroscopic data to ensure reproducibility?

- Methodological Answer : Include:

- Full spectral parameters (e.g., NMR chemical shifts, coupling constants).

- Raw data repositories (e.g., supplementary files or public databases like PubChem).

- Cross-validation with independent labs using blinded samples .

Q. How should researchers address variability in this compound yields across extraction batches?

- Methodological Answer : Implement quality-by-design (QbD) principles :

- Design of Experiments (DoE) to identify critical process parameters (CPPs).

- Multivariate analysis (e.g., PCA) to correlate input variables (e.g., solvent ratio, extraction time) with output metrics (yield/purity) .

Tables for Key Reference

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Extraction pH | 6.5–7.5 | pH meter calibration | |

| Column Chromatography Solvent | Methanol:Water (70:30) | HPLC retention time tracking | |

| NMR Spectroscopy | 500–800 MHz | Bruker Avance III systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.